N-(5-chloro-2-cyanophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
N-(5-Chloro-2-cyanophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) backbone. The compound features two distinct substituents:
- Aryl group: A 5-chloro-2-cyanophenyl moiety, which introduces electron-withdrawing properties (chloro and cyano groups) that may enhance metabolic stability and influence binding interactions.
For example, reductive amination (using sodium triacetoxyborohydride) or amide coupling (via propionyl chloride or similar acylating agents) could be employed, followed by deprotection steps to yield the final product .
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-21-6-4-11(5-7-21)10-19-15(22)16(23)20-14-8-13(17)3-2-12(14)9-18/h2-3,8,11H,4-7,10H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXCIAUSDBJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to key structural analogs, focusing on synthesis, physicochemical properties, and inferred pharmacological relevance.
Piperidine-Anilide Derivatives
Several piperidine-anilide compounds (e.g., N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) and N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide (30) ) share structural motifs with the target compound. Key distinctions include:
- Backbone : The analogs feature a propionamide (CH2CH2CONH-) backbone instead of ethanediamide (NHCOCONH-), reducing hydrogen-bonding capacity but improving lipophilicity.
- Substituents: The target’s 5-chloro-2-cyanophenyl group differs from the 3,4-dichlorophenyl or 4-chloro-3-methoxyphenyl groups in analogs.
- Synthesis Yields : Piperidine-anilide derivatives in the evidence report yields of 61–72%, suggesting that similar yields could be expected for the target compound if analogous synthetic strategies (e.g., reductive amination followed by acylation) are applied .
Ethanediamide Analogs
The compound N-(5-Chloro-2-cyanophenyl)-N′-[2-(4-methylpiperazinyl)-2-(1-methyltetrahydroquinolinyl)ethyl]ethanediamide () shares the ethanediamide core and aryl group but differs in the piperidine substituent. Key comparisons:
- Piperidine vs. Piperazine : The target’s 1-methylpiperidinyl group is less polar than the 4-methylpiperazinyl group in , which may reduce solubility but increase blood-brain barrier permeability.
- Quinolinyl Addition: The tetrahydroquinolinyl group in introduces aromaticity and bulkiness, likely enhancing π-π stacking interactions in biological targets compared to the simpler piperidinylmethyl group in the target compound .
Crystalline Forms and Physicochemical Properties
The crystalline hemi-tartrate salt of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide () highlights the importance of solid-state properties.
Discussion of Research Implications
- Pharmacological Potential: The target’s ethanediamide backbone may offer dual hydrogen-bonding sites for target engagement, distinguishing it from propionamide analogs. However, its lower lipophilicity compared to propionamide derivatives could limit membrane permeability .
- Synthetic Feasibility : Methods from and (e.g., reductive amination, Boc-deprotection) are applicable, but the ethanediamide group may require stepwise acylation or specialized coupling reagents.
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